N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride
Description
Properties
IUPAC Name |
N-piperidin-4-ylpyrazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;/h5-8,10H,1-4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZOSLSCRTWCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671551 | |
| Record name | N-(Piperidin-4-yl)pyrazin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448854-99-6, 1185309-22-1 | |
| Record name | 2-Pyrazinamine, N-4-piperidinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Piperidin-4-yl)pyrazin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride typically involves the reaction of pyrazine-2-amine with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Halogens, alkylating agents, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in therapeutic effects .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Positional Isomerism : Piperidin-4-yl analogs (e.g., target compound) generally exhibit better steric alignment with biological targets than piperidin-3-yl derivatives, as seen in higher similarity scores .
Salt Forms : Dihydrochloride salts (e.g., CAS 1448854-99-6) offer improved solubility, which is critical for in vivo applications .
Substituent Effects : Halogenation (e.g., chlorine in CAS 1197941-02-8) and aromatic groups (e.g., benzyl in ) modulate lipophilicity and target engagement.
Biological Activity
N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.
This compound is a piperidine derivative featuring a pyrazine ring. Its molecular formula is , and it is often utilized as a building block in the synthesis of more complex molecules. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways within the body. It is believed to exert its effects by binding to various receptors or enzymes, thereby influencing cellular signaling pathways. This modulation can lead to significant changes in cellular processes, including:
- Cell Proliferation : The compound may inhibit cancer cell proliferation by affecting cell cycle regulators.
- Inflammatory Response : It has been studied for its potential to manage inflammation through inhibition of specific enzymes.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor activity. For instance, derivatives of this compound have been synthesized and evaluated for their effects on tumor cells. A notable study found that certain derivatives demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value as low as 0.25 µM, indicating potent antitumor properties .
Inhibition of Enzymatic Activity
The compound has also been investigated for its role as an inhibitor of Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cancer progression and inflammation . This inhibition can lead to reduced cellular proliferation and may provide therapeutic benefits in treating malignancies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antitumor Screening : A series of piperidine derivatives were synthesized and screened for antitumor activity against various cancer cell lines. The most active compounds showed significant inhibition of cell cycle progression through modulation of cyclin-dependent kinases .
- Inflammatory Response Management : Research has highlighted the potential of pyrazine derivatives in managing inflammatory responses by inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in pain and inflammation .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications on the piperidine and pyrazine moieties significantly affect the biological activity of these compounds, guiding future drug design .
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antitumor | 0.25 | Cell cycle arrest |
| FPMINT | ENT Inhibition | 0.5 | Selective inhibition |
| Pyrazole Derivative | Anti-inflammatory | 0.042 | NAAA inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride, and how can its purity be verified?
- Methodology :
- Step 1 : Utilize nucleophilic substitution reactions between pyrazin-2-amine derivatives and piperidin-4-yl precursors. For example, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) can facilitate amide bond formation .
- Step 2 : Purify the product via recrystallization or column chromatography.
- Step 3 : Confirm purity using HPLC (>95%) and characterize via -NMR and LC-MS to verify molecular weight and structural integrity .
Q. What safety protocols should be followed when handling this compound in the lab?
- Guidelines :
- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- In case of inhalation, move to fresh air and seek medical attention if symptoms persist .
- Store in a cool, dry environment, away from incompatible reagents (e.g., strong oxidizers).
Q. How can researchers distinguish this compound from structurally similar piperidine-pyrazine derivatives?
- Analytical Approach :
- Compare -NMR chemical shifts of the piperidine NH and pyrazine protons with reference spectra of analogs like 4-(Piperidin-4-yl)pyridine dihydrochloride .
- Use high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., 270.76 for the free base + HCl) .
Advanced Research Questions
Q. How can contradictions in pharmacological activity data be resolved for this compound?
- Strategies :
- Validate target engagement using biochemical assays (e.g., kinase inhibition profiling for SHP2 targets) .
- Perform dose-response studies to clarify EC/IC discrepancies across cell lines.
- Cross-reference with structurally related compounds (e.g., indoramin derivatives) to identify off-target effects .
Q. What experimental designs are optimal for studying this compound’s structure-activity relationship (SAR) in kinase inhibition?
- Methodology :
- Synthesize analogs with modifications to the pyrazine ring (e.g., chloro or methoxy substitutions) and piperidine moiety (e.g., methyl or acetyl groups).
- Test analogs against a panel of kinases (e.g., SHP2, EGFR) to map critical pharmacophores.
- Use molecular docking simulations to correlate activity with binding pocket interactions .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations.
- Adjust pH to leverage amine protonation (e.g., pH 4–5 for hydrochloride salt solubility) .
- Validate solubility via dynamic light scattering (DLS) to confirm no aggregate formation.
Q. What techniques are effective in resolving spectral overlaps in -NMR for this compound?
- Advanced Methods :
- Employ 2D NMR (e.g., HSQC, HMBC) to assign carbons adjacent to NH or aromatic protons.
- Compare DEPT-135 spectra to distinguish CH, CH, and quaternary carbons .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Troubleshooting :
- Assess metabolic stability using liver microsome assays to identify rapid degradation in vivo.
- Test metabolites (e.g., N-oxides or hydroxylated derivatives) for off-target toxicity .
- Optimize pharmacokinetics via prodrug strategies (e.g., esterification of amine groups) .
Q. What causes variability in reaction yields during scale-up synthesis?
- Root Cause Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
